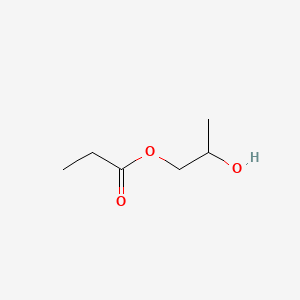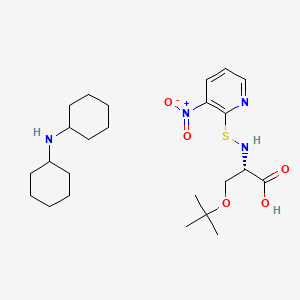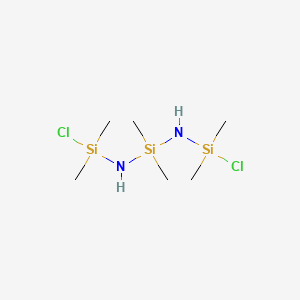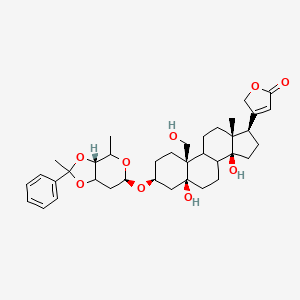
Acetophenonehelveticosol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenonehelveticosol is a phenolic compound that belongs to the class of acetophenones. These compounds are naturally occurring and can be found in various plant families and fungi strains. This compound is known for its diverse biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetophenonehelveticosol can be synthesized through several methods. One common method involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe₄), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et₃N) in dimethylformamide (DMF) at 60°C . Another method involves the oxidation of ethylbenzene using heterogeneous catalysts, which is a promising approach for the selective production of acetophenones .
Industrial Production Methods
Industrially, acetophenones are often produced via the decomposition of cumene hydroperoxide in the presence of a copper catalyst at temperatures ranging from 50 to 150°C . This method is part of the Hock process, which is primarily used for phenol production but also yields acetophenones as byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenonehelveticosol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of acetophenones typically yields secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst is a common method for introducing acyl groups.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, secondary alcohols, and various substituted acetophenones .
Applications De Recherche Scientifique
Acetophenonehelveticosol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of acetophenonehelveticosol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to its antimicrobial and antioxidant effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler aromatic ketone with similar chemical properties but less complex biological activities.
Phenylacetic Acid: Shares structural similarities but differs in its reactivity and applications.
Benzophenone: Another aromatic ketone with distinct uses in the production of UV-blocking agents.
Uniqueness
Its unique combination of chemical reactivity and biological efficacy makes it a valuable compound for various scientific research and industrial applications .
Propriétés
Numéro CAS |
35811-16-6 |
|---|---|
Formule moléculaire |
C37H50O9 |
Poids moléculaire |
638.8 g/mol |
Nom IUPAC |
3-[(3S,5S,10R,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C37H50O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,22,25-29,31-32,38,40-41H,9-16,18-21H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1 |
Clé InChI |
QNBADHCGFQKPKR-OMFYFAIKSA-N |
SMILES isomérique |
CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C8=CC=CC=C8 |
SMILES canonique |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


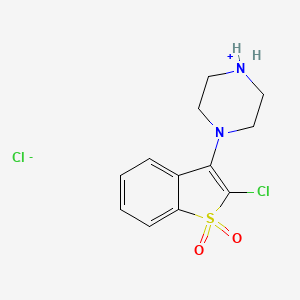
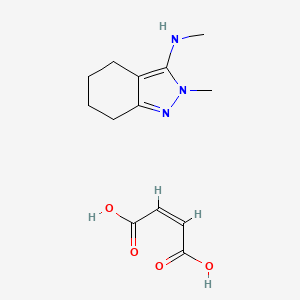
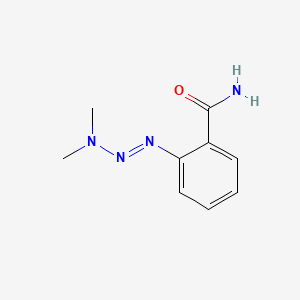
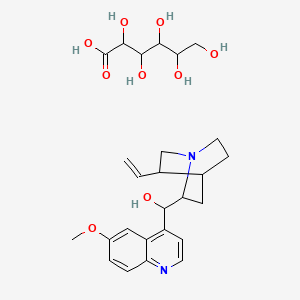

![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
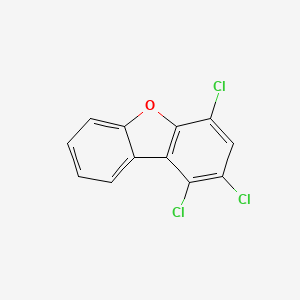
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
